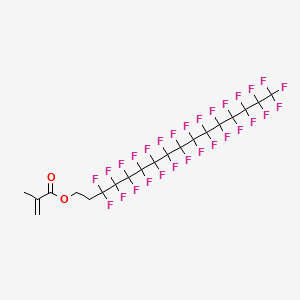

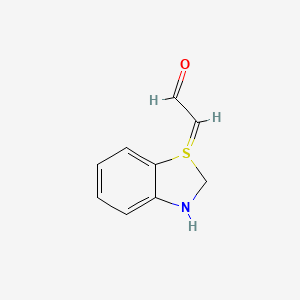

![molecular formula C23H30ClN5O8S2 B13830553 2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13830553.png)

2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

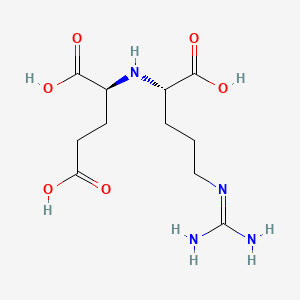

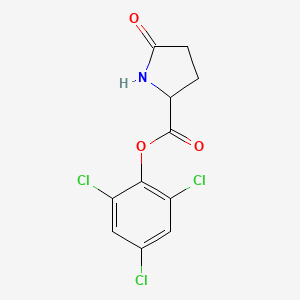

Cefcapene pivoxil hydrochloride is a third-generation cephalosporin antibiotic. It is a prodrug that is converted into its active form, cefcapene, in the body. This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various bacterial infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cefcapene pivoxil hydrochloride involves several steps. Initially, a compound is stirred and dissolved in pyridine, followed by the addition of methanesulfonyl chloride. This reaction produces an intermediate compound. Subsequently, 7-ACA reacts with this intermediate in the presence of proline and diisopropylamine to form another intermediate. This intermediate undergoes further reactions with potassium carbonate and chlorosulfonyl isocyanate. Finally, the compound reacts with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate to yield cefcapene pivoxil hydrochloride .

Industrial Production Methods

The industrial production of cefcapene pivoxil hydrochloride follows a similar synthetic route but is optimized for large-scale production. The process involves careful control of reaction conditions to maximize yield and minimize by-products. The final product is obtained after deprotection and purification steps .

Análisis De Reacciones Químicas

Types of Reactions

Cefcapene pivoxil hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and thermal degradation. These reactions are essential for understanding the stability and efficacy of the compound .

Common Reagents and Conditions

Hydrolysis: This reaction occurs in aqueous solutions and involves the breakdown of the compound into its active form, cefcapene.

Oxidation: Oxidative conditions can lead to the degradation of cefcapene pivoxil hydrochloride, affecting its stability.

Thermal Degradation: Exposure to high temperatures can cause the compound to degrade, which is crucial for storage and handling considerations.

Major Products Formed

The primary product formed from the hydrolysis of cefcapene pivoxil hydrochloride is cefcapene, the active antibacterial agent. Other degradation products may form under oxidative and thermal conditions, which are typically less active or inactive .

Aplicaciones Científicas De Investigación

Cefcapene pivoxil hydrochloride has several scientific research applications:

Chemistry: It is used as a model compound for studying the stability and reactivity of cephalosporin antibiotics.

Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the efficacy of new antibacterial agents.

Mecanismo De Acción

Cefcapene pivoxil hydrochloride exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This inhibition leads to cell lysis and death of the bacteria . The compound is stable in the presence of various beta-lactamases, which are enzymes produced by some bacteria to resist beta-lactam antibiotics .

Comparación Con Compuestos Similares

Cefcapene pivoxil hydrochloride is compared with other similar compounds, such as cefteram pivoxil, cefditoren pivoxil, and tebipenem pivoxil. These compounds share similar mechanisms of action but differ in their spectrum of activity, pharmacokinetics, and clinical applications .

Similar Compounds

Cefteram pivoxil: Another third-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.

Cefditoren pivoxil: Known for its high activity against Gram-positive bacteria and stability against beta-lactamases.

Tebipenem pivoxil: A carbapenem antibiotic with a broader spectrum of activity, including efficacy against some resistant strains.

Cefcapene pivoxil hydrochloride stands out due to its balanced activity against both Gram-positive and Gram-negative bacteria and its stability in the presence of beta-lactamases, making it a valuable antibiotic in clinical practice .

Propiedades

Fórmula molecular |

C23H30ClN5O8S2 |

|---|---|

Peso molecular |

604.1 g/mol |

Nombre IUPAC |

2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C23H29N5O8S2.ClH/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H/b12-6-;/t14-,18+;/m1./s1 |

Clave InChI |

ALPFRUJYOAKQQR-QXFUZCCVSA-N |

SMILES isomérico |

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl |

SMILES canónico |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.